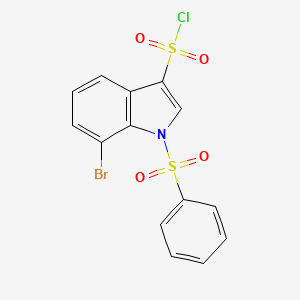
Acide Fmoc-2-aminothiazol-4-acétique
Vue d'ensemble
Description
Fmoc-2-aminothiazole-4-acetic acid is a biochemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Fmoc-2-aminothiazole-4-acetic acid is represented by the formula C20H16N2O4S .Physical And Chemical Properties Analysis
Fmoc-2-aminothiazole-4-acetic acid is a light beige crystalline powder . It is insoluble in water .Applications De Recherche Scientifique
Développement de médicaments Propriétés anticancéreuses
Le squelette 2-aminothiazole est une structure caractéristique dans le développement de médicaments en raison de ses activités biologiques. Des composés avec ce squelette ont montré une cytotoxicité contre diverses lignées cellulaires cancéreuses, indiquant un potentiel en tant qu'agents anticancéreux .
Activité antioxydante
Les dérivés de la 2-aminothiazole ont été identifiés comme possédant des propriétés antioxydantes, qui sont bénéfiques pour protéger les cellules du stress oxydatif .
Agent antimicrobien et anti-inflammatoire
Ces composés agissent également comme des agents antimicrobiens et anti-inflammatoires, offrant un large spectre d'effets protecteurs contre les micro-organismes et l'inflammation .
Synthèse et caractérisation
Le processus de synthèse des dérivés de la 2-aminothiazole implique la précision et la sensibilité, la caractérisation étant effectuée par des techniques telles que FTIR et RMN. Ceci est crucial pour garantir la qualité et l'efficacité des composés .
Potentiel antibactérien
Des évaluations du potentiel antibactérien contre des isolats cliniques multirésistants ont été réalisées, avec des valeurs de concentration minimale inhibitrice (CMI) déterminées pour ces composés .
Activité antifongique
En plus des propriétés antibactériennes, les dérivés de la 2-aminothiazole ont montré une activité antifongique, élargissant leur potentiel thérapeutique .
7. Activité inhibitrice contre les lignées cellulaires cancéreuses humaines Différents analogues de la 2-aminothiazole ont présenté une activité inhibitrice nanomolaire puissante et sélective contre une large gamme de lignées cellulaires cancéreuses humaines, notamment le cancer du sein, la leucémie, le cancer du poumon, le cancer du côlon, le cancer du système nerveux central, le mélanome, le cancer de l'ovaire, le cancer rénal et le cancer de la prostate .
Potentiel thérapeutique
Le potentiel thérapeutique des dérivés de la 2-aminothiazole est en cours d'exploration en raison de leur efficacité contre diverses maladies et affections mises en évidence ci-dessus .
Molecules | Free Full-Text | An Overview on Synthetic 2-Aminothiazole… Designing, synthesis and characterization of 2-aminothiazole-4… Development and therapeutic potential of 2-aminothiazole… - Springer
Mécanisme D'action
Target of Action
Fmoc-2-aminothiazole-4-acetic acid is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives are known to exhibit their therapeutic effects through various mechanisms, including decreasing drug resistance and reducing unpleasant side effects . They are also known to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to interact with a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Fmoc-2-aminothiazole-4-acetic acid in lab experiments is its versatility. Fmoc-2-aminothiazole-4-acetic acid can be used in a variety of chemical reactions, and can be used as a building block for the synthesis of peptides and other molecules. In addition, Fmoc-2-aminothiazole-4-acetic acid can be used to study the mechanism of action of various enzymes, and to investigate the biochemical and physiological effects of drugs. However, Fmoc-2-aminothiazole-4-acetic acid is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
Fmoc-2-aminothiazole-4-acetic acid has potential for a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. In the future, Fmoc-2-aminothiazole-4-acetic acid could be used to develop novel therapeutic drugs, to study the mechanism of action of various enzymes, and to investigate the biochemical and physiological effects of drugs. In addition, Fmoc-2-aminothiazole-4-acetic acid could be used to develop novel peptide synthesis methods, and to investigate the effects of drugs on various proteins, such as G-proteins and transcription factors. Finally, Fmoc-2-aminothiazole-4-acetic acid could be used to develop novel methods for the detection and diagnosis of diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Fmoc-2-aminothiazole-4-acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s thiazole ring is crucial for its interaction with biomolecules, allowing it to act as a building block in peptide synthesis . Additionally, Fmoc-2-aminothiazole-4-acetic acid can interact with specific enzymes involved in proteolysis, influencing the stability and activity of peptides .
Cellular Effects
Fmoc-2-aminothiazole-4-acetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, Fmoc-2-aminothiazole-4-acetic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Fmoc-2-aminothiazole-4-acetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The thiazole ring of Fmoc-2-aminothiazole-4-acetic acid is essential for its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-aminothiazole-4-acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-2-aminothiazole-4-acetic acid remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Fmoc-2-aminothiazole-4-acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Fmoc-2-aminothiazole-4-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, Fmoc-2-aminothiazole-4-acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport and distribution of Fmoc-2-aminothiazole-4-acetic acid are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of Fmoc-2-aminothiazole-4-acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of Fmoc-2-aminothiazole-4-acetic acid can affect its function and interaction with other biomolecules, contributing to its overall biochemical properties .
Propriétés
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIINXFRJDUAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















